molecular formula C3H8BrN5 B3144167 5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide CAS No. 54557-76-5

5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide

Cat. No.: B3144167
CAS No.: 54557-76-5
M. Wt: 194.03 g/mol
InChI Key: MODVUHVPFJLRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved depend on the specific application and target molecule.

Properties

IUPAC Name

5-methyl-1,2,4-triazole-3,4-diamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.BrH/c1-2-6-7-3(4)8(2)5;/h5H2,1H3,(H2,4,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODVUHVPFJLRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide
Reactant of Route 2
5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide
Reactant of Route 3
5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide
Reactant of Route 4
Reactant of Route 4
5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide
Reactant of Route 5
5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide
Reactant of Route 6
5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide

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